Lipophilicity-Driven Differentiation: XLogP3-AA of 1.6 Enables a Unique Polarity Window Versus Other 3-Bromo Analogs
4-Bromo-N-oxetan-3-yl-benzamide exhibits a computed XLogP3-AA of 1.6, indicative of a balanced polarity profile suitable for CNS drug-like space [1]. In comparison, the closely related 3-bromo-N-(oxetan-3-yl)benzamide regioisomer features a predicted density of 1.58±0.1 g/cm³ and a boiling point of 398.8±37.0 °C, with its distinct meta-substitution pattern resulting in a different computed logP, altering its distribution and permeability profile . The para-bromo substitution provides a unique lipophilicity vector, making this compound preferable for programs requiring specific logD targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 (computed) |
| Comparator Or Baseline | 3-Bromo-N-(oxetan-3-yl)benzamide (regioisomer); Predicted density 1.58 g/cm³, BP 398.8 °C. Distinct computed logP profile expected due to meta-substitution . |
| Quantified Difference | Specific logP difference not directly compared; differentiation is qualitative based on positional isomerism. |
| Conditions | Computed physicochemical properties (PubChem, ChemSrc). |
Why This Matters
The specific lipophilicity of 4-Bromo-N-oxetan-3-yl-benzamide makes it a distinct chemical probe for structure-activity relationship (SAR) studies where precise lipophilicity modulation is critical, preventing misleading conclusions from regioisomer substitution.
- [1] PubChem Compound Summary for CID 80108927, 4-Bromo-N-oxetan-3-yl-benzamide. 2025. View Source
